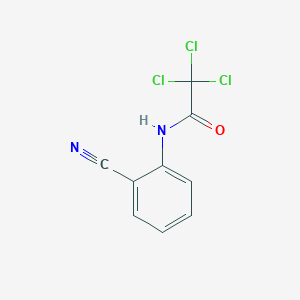![molecular formula C18H23N3O B5851662 1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine](/img/structure/B5851662.png)
1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2-Ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of an ethoxyphenyl group attached to a piperazine ring, which is further substituted with a pyridinyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-ethoxybenzyl chloride and 4-pyridin-2-ylpiperazine.
Nucleophilic Substitution Reaction: The 2-ethoxybenzyl chloride undergoes a nucleophilic substitution reaction with 4-pyridin-2-ylpiperazine in the presence of a base, such as potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), at elevated temperatures (e.g., 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using similar reaction conditions. The process may involve continuous flow reactors to enhance efficiency and yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[(2-Ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic ring or piperazine ring are replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent in the treatment of various diseases, including neurological disorders and cancer.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with receptors or enzymes involved in various biological processes, such as neurotransmitter receptors or kinases.
Pathways Involved: The interaction with molecular targets can modulate signaling pathways, leading to changes in cellular functions and physiological responses.
Vergleich Mit ähnlichen Verbindungen
1-[(2-Ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Compounds such as 1-[(2-methoxyphenyl)methyl]-4-pyridin-2-ylpiperazine and 1-[(2-chlorophenyl)methyl]-4-pyridin-2-ylpiperazine share structural similarities.
Uniqueness: The presence of the ethoxy group in this compound may confer unique properties, such as enhanced solubility or specific biological activity, compared to its analogs.
Eigenschaften
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]-4-pyridin-2-ylpiperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O/c1-2-22-17-8-4-3-7-16(17)15-20-11-13-21(14-12-20)18-9-5-6-10-19-18/h3-10H,2,11-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLAYAORJTXFIKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2CCN(CC2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(difluoromethyl)-N-(5-fluoro-2-methylphenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5851580.png)
![2-(3-methylphenyl)-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5851586.png)
![1-[(E)-hexan-2-ylideneamino]-3-phenylurea](/img/structure/B5851594.png)
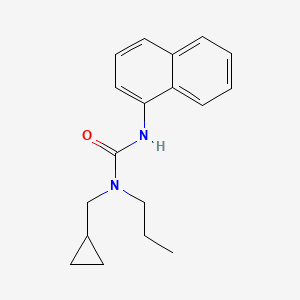
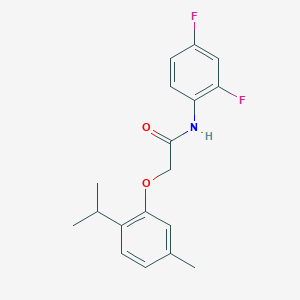
![N-(2-furylmethyl)-2-[(5-propyl-3-thienyl)carbonyl]hydrazinecarbothioamide](/img/structure/B5851610.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,2,4-trimethylbenzamide](/img/structure/B5851619.png)
![N-[1-(2-methylphenyl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B5851628.png)
![N'-[(cyclohexylacetyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5851644.png)
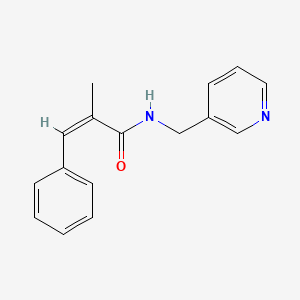
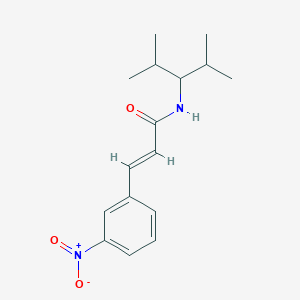

![2-(METHYLSULFANYL)-4-(1-PYRROLIDINYL)-6,7-DIHYDRO-5H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDINE](/img/structure/B5851670.png)
